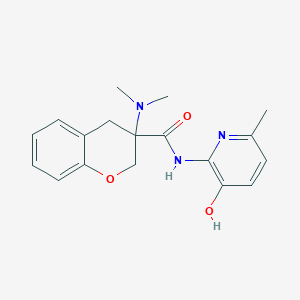
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide, also known as HMA-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. HMA-1 belongs to the class of compounds known as piperidines, which have been shown to have a range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide as an anti-inflammatory agent is thought to involve inhibition of the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide have been studied in vitro and in vivo. In vitro studies have shown that 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide inhibits the production of pro-inflammatory cytokines and reduces the activity of acetylcholinesterase. In vivo studies have shown that 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has anti-inflammatory activity and improves cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in lab experiments include its high yield and purity, as well as its well-characterized mechanism of action. However, the limitations of using 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide. One potential area of research is the development of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide and to determine its potential as a therapeutic agent for other diseases and conditions.
Métodos De Síntesis
The synthesis of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide involves the reaction of 4-hydroxy-2-methylphenol with N-(1-methylpiperidin-4-yl)chloroacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been the subject of scientific research due to its potential therapeutic benefits. Specifically, 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been shown to have activity as an anti-inflammatory agent, as well as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-9-13(18)4-3-12(11)10-15(19)16-20-14-5-7-17(2)8-6-14/h3-4,9,14,18H,5-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGYPLWMQJALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(=O)NOC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
![[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)

![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
![1-[2-(1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl)ethyl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7438872.png)
![(1S,4R)-N,7,7-trimethyl-2-oxo-N-(1H-pyrrol-2-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7438882.png)
![(2-Methoxymorpholin-4-yl)-[3-[(4-methyl-1,3-thiazol-2-yl)methylamino]phenyl]methanone](/img/structure/B7438890.png)

![methyl N-methyl-N-[[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]carbamate](/img/structure/B7438917.png)
![(1S,4R)-N'-(3-cyclobutylpyrazin-2-yl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B7438918.png)
![(4-Cyclobutyl-6-methyl-1,4-diazepan-1-yl)-[3-(methylsulfonylmethyl)oxetan-3-yl]methanone](/img/structure/B7438932.png)
![N-(cyclopropylmethoxy)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438933.png)